molecular formula C20H26O3 B4909591 1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene

1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene

Cat. No.: B4909591
M. Wt: 314.4 g/mol
InChI Key: AVLFDPUKYZIAFR-UHFFFAOYSA-N
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Description

1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functional groups

Preparation Methods

The synthesis of 1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-ethoxyphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-(2-ethoxyphenoxy)propyl bromide: This intermediate is synthesized by reacting 2-ethoxyphenol with 3-bromopropanol in the presence of a base.

    Final coupling reaction: The final step involves the reaction of 3-(2-ethoxyphenoxy)propyl bromide with 2,3,5-trimethylphenol in the presence of a base to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides or thiolates can replace the ethoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in oxidative stress response or cell proliferation.

Comparison with Similar Compounds

1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene can be compared with other similar compounds, such as:

    1-[3-(2-methoxyphenoxy)propoxy]-2,3,5-trimethylbenzene: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

    1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene: The difference in the position of the methyl groups can influence the compound’s chemical properties and applications.

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propoxy]-2,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-5-21-18-9-6-7-10-19(18)22-11-8-12-23-20-14-15(2)13-16(3)17(20)4/h6-7,9-10,13-14H,5,8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLFDPUKYZIAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC(=CC(=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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